Product packaging for Fmoc-Lys(Biotin)-OH(Cat. No.:CAS No. 146987-10-2)

Fmoc-Lys(Biotin)-OH

Cat. No.: B557442
CAS No.: 146987-10-2
M. Wt: 594.7 g/mol
InChI Key: OFIBQNGDYNGUEZ-OBXRUURASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Biotin)-OH, a protected lysine derivative, is specifically designed for the solid-phase synthesis of biotin-labeled peptides using the Fmoc (9-fluorenylmethoxycarbonyl) strategy . This compound enables the site-specific incorporation of a biotin moiety onto the epsilon-amino group of a lysine side chain, allowing researchers to create precise probes for detection and purification. The resulting biotinylated peptides are widely utilized in combination with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates for highly sensitive biological detection and diagnostic assays . The binding of multivalent, labeled avidin to a single biotinylated probe generates a powerful amplified signal, offering a significant advantage over the direct incorporation of a label into the peptide . Beyond detection, biotinylation can profoundly influence peptide function. Recent research on exendin-4 demonstrated that incorporating Lys(Biotin) improved the peptide's hypoglycemic effects and, significantly, enabled oral bioavailability, a major hurdle for peptide therapeutics . For practical application, researchers should note that this compound exhibits low solubility in DMF alone. Solubility is greatly improved in NMP, a 2:1 (v/v) mixture of DCM and NMP, or in DMF supplemented with di-isopropylethylamine (DIPEA) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38N4O6S B557442 Fmoc-Lys(Biotin)-OH CAS No. 146987-10-2

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBQNGDYNGUEZ-OBXRUURASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452858
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146987-10-2
Record name Fmoc-Lys(biotinyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Lys Biotin Oh and Its Integration into Biomolecules

Fmoc-Lys(Biotin)-OH in Solid-Phase Peptide Synthesis (SPPS)

When a post-synthetic modification strategy is not required, the direct incorporation of this compound is the most straightforward method for producing biotinylated peptides. lifetein.com The building block is added during the standard cycle of Fmoc-SPPS at the desired position in the peptide sequence. chempep.com

The coupling of this compound to the free amine of the growing peptide chain on the solid support is achieved using standard activation reagents. A typical pre-activation solution includes coupling agents like HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide), along with a base such as DIEA (N,N-Diisopropylethylamine), in a suitable solvent. rsc.org The reaction is generally allowed to proceed for several hours to ensure complete coupling. rsc.org

A significant practical challenge when using this compound is its poor solubility in commonly used SPPS solvents like DMF. sigmaaldrich.com This can lead to inefficient coupling. To overcome this, several strategies are employed:

Using alternative solvents like N-Methyl-2-pyrrolidone (NMP), in which solubility is better. sigmaaldrich.compeptide.com A 0.1 M solution can be prepared in NMP with gentle heating. peptide.com

Employing solvent mixtures, such as DMF/DMSO or DCM/NMP. sigmaaldrich.compeptide.com

Adding a base like DIEA to the DMF solvent, which can significantly improve solubility. peptide.com

By addressing the solubility issue, this compound can be efficiently incorporated, providing a reliable method for synthesizing peptides with a precisely positioned biotin (B1667282) label. peptide.com

Table 3: Example Coupling Protocol for this compound in SPPS

Parameter Details Reference
Building Block This compound rsc.org
Resin Rink Amide AM resin rsc.org
Activation Reagents HOBt, DIC, DIEA rsc.org
Solvent DMF (Note: solubility can be low) rsc.org

| Reaction Time | Overnight | rsc.org |

Integration of this compound into Peptide Chains

The incorporation of a biotin moiety into a peptide chain at a specific location is readily achieved using pre-formed derivatives like this compound. sigmaaldrich-jp.comsigmaaldrich.com This amino acid derivative is designed for use in standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). aatbio.com The Fmoc group provides temporary protection for the α-amino group of lysine (B10760008), enabling its sequential coupling into a growing peptide chain. issuu.comchempep.com The biotin molecule is attached to the ε-amino group of the lysine side chain, ensuring that upon deprotection of the α-amino group, the biotin remains covalently bound. sigmaaldrich.com

The general workflow involves the initial attachment of the first Fmoc-protected amino acid to an insoluble resin support. peptide2.com The Fmoc protecting group is then removed using a base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). peptide2.comrsc.org Subsequently, the next Fmoc-amino acid, which can be this compound, is activated and coupled to the free amino group of the preceding residue. peptide2.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide2.com Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, yielding the biotinylated peptide. peptide2.comrsc.org

The use of this compound guarantees the presence of biotin in every peptide chain synthesized, offering a distinct advantage over post-synthetic biotinylation methods. sigmaaldrich.com This approach allows for the precise placement of the biotin label within the peptide sequence, which is crucial for applications where the position of the label can influence the peptide's biological activity or its interaction with binding partners like avidin (B1170675) or streptavidin. sigmaaldrich-jp.comsigmaaldrich.com

Strategies for Site-Specific Biotinylation within Peptides

Achieving site-specific biotinylation is a key advantage of using this compound in peptide synthesis. This method allows for the deliberate placement of the biotin tag at either the N-terminus, C-terminus, or an internal position within the peptide sequence. sigmaaldrich-jp.com

For internal labeling, this compound is incorporated at the desired position during the standard cycles of solid-phase peptide synthesis. sigmaaldrich-jp.comsigmaaldrich.com This ensures that the biotin is located on the side chain of a specific lysine residue within the final peptide.

An alternative strategy for site-specific biotinylation involves the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH. rsc.orgresearchgate.net In this approach, the Mtt (methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the lysine side-chain amino group and is stable to the piperidine treatment used for Fmoc group removal. issuu.comrsc.org After the full peptide chain is assembled, the Mtt or Dde group can be selectively removed under mild acidic conditions or with hydrazine, respectively, exposing the lysine side-chain amine for subsequent biotinylation while the peptide remains on the solid support. rsc.orgresearchgate.net This method provides flexibility, allowing for the introduction of biotin or other labels at a specific site after the main peptide backbone has been synthesized. researchgate.net

For C-terminal biotinylation, specialized resins such as Biotin-PEG NovaTag™ or Fmoc-Lys(biotinyl-ε-aminocaproyl)-NovaSyn® TGR HMP resins can be utilized. sigmaaldrich-jp.comsigmaaldrich.com Synthesis proceeds by assembling the peptide chain on these pre-biotinylated supports, resulting in a peptide that is biotinylated at its C-terminus upon cleavage from the resin. sigmaaldrich-jp.comsigmaaldrich.com

Considerations for this compound Coupling in SPPS

Successful incorporation of this compound into a peptide chain during solid-phase peptide synthesis (SPPS) requires careful consideration of several factors, including the choice of coupling reagents, solvents, and additives.

Role of Coupling Reagents (e.g., HBTU, HATU, HCTU)

The activation of the carboxylic acid group of this compound is critical for efficient amide bond formation. Carbodiimide reagents like diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), can be employed for this purpose. rsc.org However, phosphonium (B103445) and aminium/uronium-based coupling reagents are widely used due to their high efficiency and ability to suppress side reactions.

Commonly used uronium-based coupling reagents include:

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Influence of Solvents and Additives (e.g., NMP, DMF, DIPEA)

The solubility of this compound can be a limiting factor in SPPS. It exhibits low solubility in N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, with concentrations being less than 0.05 mmole/ml. sigmaaldrich-jp.comsigmaaldrich.com Its solubility is better in N-methyl-2-pyrrolidone (NMP), and a 0.1 M solution in NMP can be achieved with gentle heating. peptide.com A mixture of NMP and dimethyl sulfoxide (B87167) (DMSO) is also recommended for dissolving this compound. sigmaaldrich.comsigmaaldrich.com

The presence of the base diisopropylethylamine (DIPEA) can significantly improve the solubility of this compound in DMF. peptide.com For example, 75 mg of this compound can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA. peptide.com This is particularly advantageous when using coupling reagents like HBTU, HATU, or HCTU, as DIPEA is already a component of the coupling cocktail. rsc.orgpeptide.com

The selection of solvents and additives is therefore crucial not only for dissolving the amino acid derivative but also for facilitating the coupling reaction and ensuring the accessibility of the reagents to the reactive sites on the solid support.

Automated Synthesis Protocols for Biotinylated Peptides Utilizing this compound

The use of this compound is fully compatible with automated solid-phase peptide synthesizers. rsc.org These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing required for peptide chain elongation. rsc.org

When incorporating this compound into an automated protocol, the standard synthesis cycles for other Fmoc-amino acids are generally applicable. peptide2.com However, due to the potential for difficult couplings, especially with a bulky biotinylated residue, the coupling time may need to be extended to ensure the reaction goes to completion. peptide2.com Double coupling, where the coupling step is repeated, can also be programmed into the synthesis protocol to maximize the yield of the desired product. nih.gov

Specialized resins, such as Fmoc-PEG Biotin NovaTag™ resin, can be directly used in automated synthesizers in the same way as standard resins like Rink amide resin. sigmaaldrich.comsigmaaldrich.com The synthesis protocol would involve the standard Fmoc deprotection with piperidine, followed by the automated coupling of the subsequent amino acids. sigmaaldrich.comsigmaaldrich.com

The integration of this compound into automated synthesis protocols allows for the efficient and reliable production of specifically biotinylated peptides for a wide range of research applications.

Advanced Bioconjugation Techniques with this compound

While the primary use of this compound is for the direct incorporation of biotin into peptides during SPPS, the resulting biotinylated peptides are key components in more advanced bioconjugation strategies. aatbio.com The extremely high affinity of the biotin tag for streptavidin and avidin forms the basis of a modular and versatile system for assembling larger biomolecular complexes. peptide.com

Biotinylated peptides synthesized using this compound can be conjugated to streptavidin or avidin that has been modified with other molecules, such as fluorescent probes, enzymes, or therapeutic agents. aatbio.commicrodetection.cn This creates a non-covalent, yet highly stable, linkage. This "biotin-streptavidin bridge" technology allows for the indirect labeling and functionalization of the peptide.

Furthermore, the principles of orthogonal protection used in peptide synthesis can be extended to more complex bioconjugations. For example, a peptide can be synthesized with both a biotinylated lysine (from this compound) and another orthogonally protected amino acid, such as one containing an azide (B81097) or alkyne group for "click chemistry". chempep.comnumberanalytics.com This allows for the site-specific introduction of two different functionalities onto the same peptide: one via the biotin-streptavidin interaction and another through a covalent click chemistry reaction. chempep.comnumberanalytics.com Such dual-functionalized peptides are valuable tools in areas like targeted drug delivery and advanced diagnostics. axispharm.comacs.org

Incorporation of Spacer Moieties (e.g., PEG) for Enhanced Biotin-Avidin Interactions and Solubility

While direct incorporation of this compound is effective, the relatively short linker between the biotin and the lysine backbone can sometimes lead to steric hindrance, potentially impeding the binding of the biotinylated peptide to the larger streptavidin or avidin proteins. stratech.co.uk To mitigate this, derivatives of this compound that include spacer moieties have been developed. These spacers, most commonly polyethylene (B3416737) glycol (PEG), are inserted between the biotin and the lysine side chain.

The inclusion of a PEG spacer offers several advantages:

Reduced Steric Hindrance: The flexible and hydrophilic PEG chain extends the biotin moiety away from the peptide backbone, reducing steric clashes and allowing for more efficient binding to streptavidin. stratech.co.ukaxispharm.com

Enhanced Solubility: PEGylation is a well-established method for increasing the aqueous solubility of peptides and proteins. Incorporating a PEG spacer can improve the solubility of the final biotinylated peptide, which is particularly beneficial for in vivo applications and for handling hydrophobic peptide sequences. axispharm.comaatbio.comaatbio.com

Minimized Non-specific Interactions: The hydrophilic nature of PEG can help to prevent non-specific binding of the biotinylated peptide to other proteins or surfaces, thereby improving the specificity of the assay or application. stratech.co.ukscientificlabs.ie

Various Fmoc-protected amino acids with biotin-PEG conjugates are commercially available, offering different lengths of the PEG spacer to suit specific experimental needs. For instance, Fmoc-Lys(biotin-PEG12)-OH incorporates a 12-unit PEG chain. axispharm.com Alternatives to this compound, such as Fmoc-Asp(biotinyl-PEG)-OH and Fmoc-Glu(biotinyl-PEG)-OH, also provide PEG spacers and exhibit improved solubility in solvents commonly used for SPPS. aatbio.comaatbio.com

Table 1: Comparison of Biotinylated Amino Acids with and without PEG Spacers

Feature This compound Fmoc-Lys(Biotin-PEG)-OH
Spacer No Yes (e.g., PEG4, PEG12)
Solubility Lower in aqueous and some organic solvents Higher in aqueous and organic solvents aatbio.comaatbio.com
Steric Hindrance Potentially higher Reduced stratech.co.ukaxispharm.com
Non-specific Binding Can occur Minimized stratech.co.ukscientificlabs.ie

| Biotin-Avidin Binding | Effective | Potentially enhanced stratech.co.ukscientificlabs.ie |

Strategies for Biotinylation of Proteins, Antibodies, and Other Biomolecules via Peptide Intermediates

This compound is instrumental in strategies for the site-specific biotinylation of larger biomolecules like proteins and antibodies. Instead of directly modifying the target protein, which can sometimes lead to heterogeneous products and loss of function, a biotinylated peptide synthesized using this compound can be used as an intermediate.

One common strategy involves synthesizing a peptide that has a specific affinity for the target protein or contains a reactive group for subsequent conjugation. The biotinylated peptide, prepared via Fmoc-SPPS, can then be attached to the protein of interest. This approach allows for precise control over the location and stoichiometry of the biotin label.

For example, a peptide can be designed with a terminal cysteine residue. Following synthesis and purification of the biotinylated peptide, the thiol group of the cysteine can be selectively reacted with a maleimide-activated protein to form a stable thioether linkage. This method ensures that the biotin is attached at a predetermined site on the protein.

Another approach utilizes enzymatic ligation. A peptide containing a specific recognition sequence for an enzyme, such as a transglutaminase or sortase, can be synthesized with a biotin label using this compound. The enzyme then catalyzes the site-specific attachment of the biotinylated peptide to the target protein.

The use of peptide intermediates for biotinylation offers several advantages over direct chemical modification of proteins:

Site-Specificity: Allows for precise control over the location of the biotin label.

Homogeneity: Results in a more uniform population of biotinylated biomolecules.

Preservation of Function: Minimizes the risk of modifying critical residues within the protein that could affect its activity.

Synthesis of Branched and Multivalent Peptide Constructs with this compound

This compound is a valuable building block for the synthesis of branched and multivalent peptide constructs. These structures present multiple copies of a peptide sequence or a functional group, which can lead to enhanced biological activity through avidity effects.

In the synthesis of branched peptides, a lysine residue can serve as a branching point. By using an Fmoc-protected lysine with an orthogonal protecting group on the ε-amino group, such as ivDde or Boc, the peptide chain can be extended from both the α-amino and ε-amino groups. chempep.comchempep.com this compound can be incorporated at the N-terminus or within the branches of these constructs to introduce a biotin label for detection or purification.

A common strategy for creating branched structures involves using Fmoc-Lys(Fmoc)-OH to build a lysine core. nih.govaacrjournals.org Subsequent coupling steps can then extend peptide chains from the multiple amino groups of the lysine core. This compound can be used in the initial coupling step to attach the entire branched construct to a solid support or can be incorporated at the terminus of one or more of the branches. nih.govaacrjournals.org

For instance, in the synthesis of tetrabranched neurotensin (B549771) peptides for tumor targeting, this compound was used as the first coupling step to a resin, followed by the addition of a PEG spacer and then the branched peptide core. aacrjournals.org This strategy allows for the creation of a multivalent peptide with a single, accessible biotin label for detection and tracking.

The ability to create multivalent displays of biotin is also advantageous. By synthesizing a branched peptide with this compound at the terminus of each branch, a construct with multiple biotin moieties can be generated. This can lead to a significant amplification of the signal in biotin-streptavidin-based detection assays.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound N-α-Fmoc-N-ε-biotinyl-L-lysine
Fmoc-Lys(Biotin-PEG)-OH
Fmoc-Asp(biotinyl-PEG)-OH
Fmoc-Glu(biotinyl-PEG)-OH
Fmoc-Lys(biotin-PEG12)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Fmoc)-OH
Streptavidin
Avidin
Polyethylene glycol (PEG)
Cysteine
Transglutaminase
Sortase

Mechanistic and Theoretical Underpinnings of Fmoc Lys Biotin Oh Applications

Biotin-Avidin/Streptavidin Interaction Mechanism in Fmoc-Lys(Biotin)-OH Conjugates

The biotin-streptavidin/avidin (B1170675) system is renowned for its strength and specificity, forming the basis of numerous bioassays and purification techniques.

Affinity and Specificity of Biotin-Binding

The binding between biotin (B1667282) and its protein partners, avidin and streptavidin, is one of the strongest known non-covalent interactions in nature. Streptavidin, a protein purified from Streptomyces avidinii, and avidin, found in egg whites of birds, reptiles, and amphibians, are both homotetramers, meaning each protein molecule consists of four identical subunits southernbiotech.comwikipedia.orgrockland.combosterbio.comthermofisher.comusbio.netnih.govbiochempeg.com. Each subunit possesses a high-affinity binding site for biotin.

The dissociation constant (Kd) for the biotin-streptavidin interaction is typically on the order of 10⁻¹⁴ M, while for biotin-avidin, it can be as low as 10⁻¹⁵ M southernbiotech.comwikipedia.orgrockland.combosterbio.comthermofisher.comusbio.netnih.govbiochempeg.comencyclopedia.pubnih.govgbiosciences.comaatbio.comacs.orgnih.govaimspress.comacs.org. This represents an affinity approximately 10³ to 10⁶ times greater than that of typical antibody-antigen interactions encyclopedia.pubnih.gov. This remarkable affinity is attributed to a combination of factors within the binding pocket, including extensive hydrogen bonding, van der Waals forces, and hydrophobic interactions, particularly with conserved tryptophan residues that form a "lid" over the biotin molecule wikipedia.orgencyclopedia.pub.

While both proteins exhibit high affinity, streptavidin is often preferred in research applications due to its lack of glycosylation and a near-neutral isoelectric point (pI of 5-6), which minimizes non-specific binding compared to avidin (pI of 10.5) southernbiotech.comrockland.comusbio.netinterchim.fr. Avidin's carbohydrate content and positive charge can lead to interactions with other biomolecules southernbiotech.com.

Table 1: Comparison of Avidin and Streptavidin Binding Properties

PropertyAvidinStreptavidin
Source Egg white (avian, reptilian, amphibian)Streptomyces avidinii (bacterium)
Molecular Weight ~62.4 kDa~52-60 kDa
Structure Tetramer (4 subunits)Tetramer (4 subunits)
Biotin Binding 4 moles of biotin per mole of protein4 moles of biotin per mole of protein
Affinity (Kd) ~10⁻¹⁵ M~10⁻¹⁴ M
Glycosylation YesNo
Isoelectric Point ~10.5 (basic)~5-6 (near neutral)
Non-specific Binding Higher potentialLower potential
Sequence Homology ~30% with Streptavidin~30% with Avidin
Stability Stable, but can be affected by pH/temp extremesHighly stable, resistant to denaturants, pH, temp

Amplified Response through Multi-Site Labeling with Avidin/Streptavidin

The tetrameric structure of avidin and streptavidin, capable of binding up to four biotin molecules, is a key feature that enables signal amplification rockland.combosterbio.comthermofisher.comusbio.netbiochempeg.comaatbio.com. When biotin is conjugated to a detection molecule (e.g., an enzyme or fluorophore), and this biotinylated molecule is subsequently bound to avidin or streptavidin, multiple detection molecules can be clustered around a single binding event. This multivalency significantly enhances the signal intensity, improving the sensitivity of assays for detecting low-abundance analytes thermofisher.combiochempeg.comaatbio.com. For instance, in ELISA systems, this amplification allows for the detection of sub-nanogram amounts of antigens rockland.cominterchim.fr.

Influence of Linker Length and Flexibility on Binding Efficacy

The chemical structure connecting biotin to the molecule of interest, often referred to as a linker or spacer arm, plays a critical role in the efficiency of the biotin-streptavidin/avidin interaction rsc.orgthermofisher.comthermofisher.comnih.govcarsonscience.comtue.nlgbiosciences.comwxanhx.comacs.org. The biotin-binding pocket in both avidin and streptavidin is located approximately 9 Å below the protein surface gbiosciences.comgbiosciences.com.

Steric Hindrance: If the linker is too short or too bulky, it can create steric hindrance, preventing the biotin molecule from accessing the binding site effectively rsc.orgthermofisher.comnih.govcarsonscience.comtue.nlgbiosciences.comwxanhx.comacs.orgfrontiersin.org. This can lead to reduced binding affinity and lower detection sensitivity.

Optimal Linker Design: Longer and more flexible linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, are often employed to overcome steric hindrance. These flexible linkers can distance the biotin moiety from the surface or the molecule it's attached to, thereby increasing its accessibility to the avidin/streptavidin binding pocket rsc.orgthermofisher.comthermofisher.comnih.govtue.nlgbiosciences.comwxanhx.comacs.org. Studies suggest that medium-length PEG linkers can optimize the capture efficiency of target proteins wxanhx.com.

Excessive Length/Flexibility: Conversely, linkers that are excessively long or flexible might lead to other issues, such as non-specific binding or a dilution of the effective concentration of the biotinylated molecule on the surface tue.nlwxanhx.com. The precise length and flexibility must be optimized for each specific application.

Table 2: Influence of Linker Length on Biotin-Avidin/Streptavidin Binding

Linker Type/Length ExamplePotential Impact on Binding EfficacyCitation(s)
Short Linkers Can cause steric hindrance, impeding biotin access to the binding pocket, leading to reduced binding affinity and signal. rsc.orgthermofisher.comnih.govcarsonscience.comtue.nlgbiosciences.comwxanhx.comacs.orgfrontiersin.org
Flexible Linkers (e.g., PEG) Can reduce steric hindrance, increase biotin accessibility, and enhance binding efficacy by providing greater distance from the protein/surface. Optimal length is application-dependent. rsc.orgthermofisher.comthermofisher.comnih.govtue.nlgbiosciences.comwxanhx.comacs.org
Very Long/Rigid Linkers May hinder protein approach to the surface or lead to non-specific binding, potentially reducing overall efficiency. tue.nlwxanhx.com
Spacer Arm (e.g., 9Å depth) The biotin-binding domain is approximately 9Å below the surface, highlighting the need for linkers to position biotin appropriately. gbiosciences.comgbiosciences.com

Impact of Biotinylation on Peptide and Protein Activity

The primary goal of biotinylation is to introduce a tag that can be readily detected or captured without significantly altering the native biological function of the molecule it is attached to nih.govbiochempeg.comthermofisher.comcreative-diagnostics.com. Biotin itself is a small molecule (molecular weight ~244 Da), which generally minimizes interference with the target molecule's activity biochempeg.comgbiosciences.com.

However, the process of biotinylation is not always without consequence:

Site of Conjugation: Chemical biotinylation methods often result in random labeling, attaching biotin to multiple sites, typically lysine (B10760008) residues or the N-terminus creative-diagnostics.com. If biotin is conjugated to an amino acid critical for the peptide's or protein's function, such as an active site residue or a residue involved in protein-protein interactions, it can impair activity thermofisher.com.

Steric Effects: The presence of multiple biotin tags or a bulky biotinylation reagent can introduce steric hindrance, potentially affecting protein conformation, stability, or interactions with other molecules thermofisher.comfrontiersin.orgcreative-diagnostics.comaip.org.

Conformational and Thermodynamic Changes: Biotinylation can influence a protein's thermodynamic properties, potentially altering folding routes and stability aip.org. For example, studies have shown that biotinylation can lead to changes in protein folding temperatures and conformational states aip.orgnih.gov.

Stability and Solubility: Biotinylation has been observed to affect protein stability and solubility, sometimes improving them biochempeg.comnih.gov.

Careful selection of the biotinylation reagent, linker, and reaction conditions is crucial to mitigate these potential negative impacts and ensure the integrity of the labeled molecule's function.

Theoretical Considerations for Biotinylation Site Selection in Peptide Design

The design of biotinylated peptides, such as those synthesized using this compound, requires careful consideration of where and how biotin is attached to ensure optimal performance in downstream applications.

Maintaining Peptide Function: A primary theoretical consideration is to ensure that the biotinylation does not disrupt the peptide's intended biological activity, such as its binding to a specific receptor or its enzymatic function thermofisher.comsigmaaldrich.comacs.orgthermofisher.com. If a particular region of the peptide is critical for its function, biotinylation should ideally be directed away from this region.

Accessibility of Biotin: The biotin moiety must be accessible to avidin or streptavidin for effective binding. This involves selecting appropriate spacer arms (linkers) that position the biotin molecule optimally, avoiding steric hindrance from the peptide itself or the surrounding environment thermofisher.comnih.govcarsonscience.comgbiosciences.comwxanhx.comacs.orgsigmaaldrich.com.

Site-Specific vs. Random Biotinylation:

Chemical Biotinylation: This method typically targets reactive amino acid side chains (e.g., lysine's ε-amino group or the N-terminus) and results in random labeling creative-diagnostics.com. While widely accessible, it can produce heterogeneous products and may compromise peptide function if critical sites are modified nih.govcreative-diagnostics.com.

Enzymatic Biotinylation: This approach, utilizing enzymes like E. coli biotin ligase (BirA) with specific peptide sequences (e.g., AviTag), allows for precise, site-specific attachment of biotin nih.govmdpi.comcreative-proteomics.com. This yields homogeneous products and is ideal when precise control over the labeling site is required creative-proteomics.com. For peptide synthesis, this compound serves as a pre-functionalized building block, allowing for site-specific incorporation of biotin at a chosen lysine residue during solid-phase peptide synthesis.

By carefully considering these theoretical aspects, researchers can design and synthesize biotinylated peptides using building blocks like this compound that are tailored for specific applications, maximizing sensitivity and minimizing interference with biological function.

Compound Name List:

this compound

Applications of Fmoc Lys Biotin Oh in Advanced Research Domains

Fmoc-Lys(Biotin)-OH in Proteomics and Protein Interaction Studies

The ability to introduce a biotin (B1667282) moiety into peptides via this compound has made it an invaluable tool in proteomics, the large-scale study of proteins. Biotinylated peptides serve as versatile probes for isolating, identifying, and characterizing proteins and their complex interaction networks. peptide.com

Biotin-labeled peptides are extensively used for affinity purification, a method for isolating specific proteins or protein complexes from a heterogeneous mixture. sigmaaldrich.com By incorporating this compound into a peptide that is a known ligand or substrate for a target protein, researchers can create a high-affinity "bait." This bait peptide is immobilized on a solid support, typically agarose (B213101) beads coated with streptavidin. nih.gov When a complex biological sample, such as a cell lysate, is passed over this support, the target protein and its binding partners bind to the bait peptide. After washing away non-specific proteins, the purified complex can be eluted and analyzed, often by mass spectrometry. This technique is fundamental for receptor localization and finds broad applications in immunology and histochemistry. sigmaaldrich.com

Understanding the intricate web of protein-protein and protein-ligand interactions is central to cell biology. This compound is instrumental in synthesizing probes to investigate these interactions. One advanced application is in the synthesis of photo-reactive and isotopically-coded (PIR) chemical cross-linkers. nih.gov These reagents are designed to identify protein-protein interactions and map their topologies within living cells. In the synthesis of these cross-linkers, this compound is used to introduce the biotin group, which serves as an affinity tag for the subsequent purification of cross-linked protein complexes. nih.gov The biotinylated peptides can then be detected using labeled avidin (B1170675) or streptavidin. chempep.com This approach allows for the capture and identification of both transient and stable protein interactions in their native cellular environment. nih.gov

This compound is a key building block for creating specialized substrates used in enzyme assays and for determining substrate specificity. nih.gov The biotin tag facilitates the separation of cleaved and uncleaved substrates or allows for the immobilization of the substrate to a surface.

A notable example is the development of protease assays based on inductively coupled plasma-mass spectrometry (ICP-MS). nih.gov In this method, a peptide substrate is synthesized with a lanthanide chelate at one end and a C-terminal biotin tag, incorporated using this compound, at the other. nih.gov After incubation with a protease, the reaction mixture is passed through a streptavidin column, which captures the uncleaved substrate and any C-terminal fragments containing the biotin tag. The N-terminal fragments released by enzymatic cleavage pass through the column and are quantified by ICP-MS, providing a highly sensitive measure of enzyme activity. nih.gov

ComponentPosition in PeptideFunction
Lanthanide-DTPA Complex N-terminusQuantifiable reporter tag for ICP-MS detection.
Protease Cleavage Site InternalSpecific amino acid sequence recognized and cleaved by the target enzyme.
Biotin C-terminus (via Lysine)High-affinity tag for capturing uncleaved substrate on streptavidin agarose.

This table outlines the components of a dual-labeled peptide substrate for an ICP-MS-based protease assay, synthesized using this compound.

This compound in Diagnostic and Imaging Research

The high specificity and strength of the biotin-streptavidin interaction are harnessed in the development of sensitive diagnostic tools and advanced molecular imaging agents.

Biotinylated peptides, synthesized using this compound, are widely employed as probes in various diagnostic assays. aatbio.com A key advantage of this system is the potential for significant signal amplification. peptide.com Because each avidin or streptavidin molecule has multiple binding sites for biotin, it can be conjugated to several reporter molecules (e.g., enzymes like horseradish peroxidase or fluorescent dyes). peptide.comaatbio.com When this conjugate binds to a single biotinylated probe, it brings a concentration of reporter molecules to the site, leading to a much stronger signal than if the probe were directly labeled. chempep.comaatbio.com This amplification is critical for detecting low-abundance biomarkers in clinical samples, enhancing the sensitivity of diagnostic tests. aatbio.com

StepDescriptionOutcome
1. Target Capture A biotinylated peptide probe (synthesized with this compound) binds to its specific target molecule (e.g., a disease biomarker).The target is "tagged" with biotin.
2. Signal Moiety Introduction A streptavidin molecule conjugated with multiple reporter enzymes (e.g., HRP) is added.Streptavidin binds strongly to the biotin tag on the probe.
3. Amplification & Detection A substrate for the reporter enzyme is added. Each enzyme molecule converts many substrate molecules into a detectable signal (e.g., color change).A single target-binding event results in a greatly amplified, easily measurable signal.

This table illustrates the principle of signal amplification using a biotinylated probe and a streptavidin-enzyme conjugate in a diagnostic assay.

In molecular imaging, biotinylated probes are used to visualize biological processes at the molecular level within living organisms. Peptides designed to bind to specific cellular receptors, such as those overexpressed on cancer cells, can be synthesized with a biotin tag using this compound. This approach often employs a pre-targeting strategy. First, the biotinylated peptide is administered and allowed to accumulate at the target site. Subsequently, a streptavidin molecule conjugated to an imaging agent (e.g., a radionuclide for PET or SPECT imaging, or a near-infrared fluorophore) is introduced. The streptavidin rapidly binds to the biotinylated peptide already localized at the target, delivering a high concentration of the imaging agent to the site of interest while minimizing background signal from unbound agents circulating in the body. This strategy enhances image contrast and sensitivity for detecting and characterizing disease. vectorlabs.com

Biosensor Design and Development

This compound is a valuable tool for the development of highly sensitive and specific biosensors, particularly those based on electrochemical detection. mdpi.com Biotinylated peptides are frequently used as the biorecognition element in these sensors. The general design involves immobilizing streptavidin onto an electrode surface (e.g., a gold electrode). A biotinylated peptide, synthesized to be a substrate for a specific enzyme or to bind a particular analyte, is then attached to the electrode via the streptavidin-biotin bond. mdpi.com

When the target analyte interacts with the peptide—for example, a protease enzyme cleaving the peptide—it causes a measurable change in the electrochemical properties of the electrode surface. This change, which can be detected by techniques like differential pulse voltammetry (DPV), is proportional to the concentration of the analyte. mdpi.com This strategy has been used to create sensitive biosensors for disease biomarkers like proteases.

Table 3: Examples of Biotinylated Peptides in Electrochemical Biosensor Research
Biosensor TargetPeptide RoleTransduction PrincipleSignificance
Caspase-3 (Protease)Enzyme Substrate (biotin-GDEVDGK-biotin)Peptide cleavage disrupts an insulating layer of streptavidin aggregates on the electrode, increasing the electrochemical signal.Enables sensitive detection of enzyme activity, relevant to apoptosis studies.
Prostate-Specific Antigen (PSA)Bioreceptor with antifouling domainsBinding of PSA to the peptide alters the electrode's impedance.Provides a method for detecting cancer biomarkers in complex samples like human serum. mdpi.com
Various BiomoleculesImmobilization anchorA biotinylated molecule is captured on a streptavidin-graphene field-effect transistor (GFET), causing a change in electrical current.Creates a versatile and ultra-sensitive platform for detecting a wide range of biotinylated macromolecules.

This compound in Targeted Therapies and Drug Delivery Research

The unique properties of biotin are extensively exploited in the design of targeted drug delivery systems, aiming to increase the concentration of therapeutic agents at the site of disease while minimizing exposure to healthy tissues. This compound is a fundamental reagent in this field, allowing for the straightforward incorporation of the biotin targeting moiety into drug carriers, peptides, and other therapeutic constructs.

Design of Targeted Drug Delivery Systems

Many types of cancer cells are known to overexpress biotin receptors, making biotin an attractive ligand for tumor-specific targeting. Drug delivery systems, such as nanoparticles, liposomes, or polymers, can be functionalized with biotin to enhance their uptake by cancer cells. The synthesis of biotinylated peptides or polymers often involves this compound or PEGylated versions like Fmoc-Lys(biotin-PEG)-OH. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can improve water solubility and reduce steric hindrance, facilitating better binding to target receptors.

Furthermore, the avidin-biotin interaction is used to construct modular, multi-component delivery systems in a "pre-targeting" approach. In this strategy, a biotinylated antibody is first administered to target a tumor antigen. After the unbound antibody has cleared from circulation, a drug-carrying streptavidin molecule is administered, which then localizes to the tumor by binding to the pre-targeted biotinylated antibody. This method enhances the therapeutic index by concentrating the drug at the tumor site.

Development of Tumor-Targeting Peptides and Conjugates

This compound is essential for synthesizing biotinylated peptides that form the core of sophisticated tumor-targeting conjugates. nih.gov These peptides can be part of multi-functional vectors for delivering therapeutic genes or drugs. The avidin-biotin system provides a versatile method for assembling these complex vectors without harsh chemical reactions that could damage sensitive biological components like proteins or peptides.

Applications in Cell Receptor Tracing and Ligand-Mediated Targeting

The specific labeling of peptides with biotin, facilitated by this compound, is a powerful strategy for investigating and manipulating cellular receptor interactions. Biotinylated peptides can act as ligands for specific cell surface receptors, and their subsequent binding can be tracked and visualized through the highly specific interaction with fluorophore- or enzyme-conjugated streptavidin. aatbio.com

In the realm of ligand-mediated targeting, peptides synthesized with a biotin tag using this compound can be employed to deliver therapeutic agents or imaging probes to specific cell populations. By designing a peptide sequence that selectively binds to a receptor overexpressed on target cells, the biotin tag can then be used to attach a payload via a streptavidin bridge. This modular approach allows for a versatile platform where the targeting ligand and the therapeutic or diagnostic agent can be independently optimized.

A key advantage of this system is the signal amplification that can be achieved. Since each streptavidin molecule has four binding sites for biotin, it can be used to assemble multimeric complexes, enhancing the avidity of the targeting ligand or increasing the local concentration of a delivered agent. aatbio.com

This compound in Chemical Biology and Material Science Research

The versatility of this compound extends beyond cell-surface interactions into the broader fields of chemical biology and material science, where the robust biotin-streptavidin interaction is exploited for the development of molecular probes, the functionalization of surfaces, and the creation of novel biosensors.

Development of Molecular Probes for Cellular Studies

This compound is instrumental in the synthesis of biotinylated peptides that serve as molecular probes to investigate a wide array of cellular processes. chempep.com These probes can be designed to interact with specific enzymes, proteins, or other biomolecules within the cell. Once the biotinylated peptide has bound to its intracellular target, its location and interactions can be elucidated using streptavidin conjugates.

For instance, biotinylated peptide substrates can be synthesized to monitor the activity of specific proteases within a cellular lysate or even in living cells. Cleavage of the peptide by the protease would result in a change in the localization or signal of the biotin tag, which can be detected using various analytical techniques.

The following table provides examples of how biotinylated peptides, synthesized using this compound, are used as molecular probes:

Probe Type Target Detection Method Application
Biotinylated Peptide SubstrateProteasesWestern Blot, ELISAMonitoring enzyme activity
Biotinylated Affinity ProbeSpecific ProteinsPull-down assays, Mass SpectrometryIdentifying protein-protein interactions
Biotinylated Cellular Uptake PeptideIntracellular TargetsFluorescence MicroscopyStudying mechanisms of cellular entry

Surface Immobilization and Fabrication of Biotinylated Materials

In material science, the ability to specifically immobilize biomolecules onto a surface is crucial for the development of biosensors, microarrays, and biocompatible materials. This compound provides a straightforward method for incorporating a biotin handle into synthetic peptides, which can then be immobilized onto streptavidin-coated surfaces. vectorlabs.com

This strategy allows for the controlled orientation and density of the immobilized peptides, which is often critical for their biological activity. For example, biotinylated antimicrobial peptides can be immobilized on surfaces to create materials that resist bacterial colonization. Similarly, biotinylated growth factors can be attached to cell culture substrates to promote cell adhesion and proliferation.

The process typically involves the following steps:

Synthesis of the desired peptide sequence with a site-specific biotin tag using this compound.

Coating of a surface (e.g., glass, gold, polymer) with streptavidin.

Incubation of the biotinylated peptide with the streptavidin-coated surface, leading to its immobilization.

Studies on Bacterial Pathogen-Human Cell Interactions

Understanding the complex interplay between bacterial pathogens and their human hosts is a central goal of infectious disease research. Biotinylated peptides, synthesized using this compound, can be valuable tools in dissecting these interactions. For instance, peptides derived from bacterial adhesins or toxins can be biotinylated and used to identify their binding partners on the surface of human cells.

Conversely, biotinylated peptides corresponding to human cell surface receptors can be used to probe for interacting bacterial proteins. These affinity-based approaches, often coupled with techniques like pull-down assays and mass spectrometry, can help to elucidate the molecular mechanisms of bacterial adhesion, invasion, and pathogenesis.

Bioconjugates for Electrochemical Sensors

The development of sensitive and specific biosensors is a rapidly advancing field. Peptides are attractive recognition elements for biosensors due to their stability and ease of synthesis. nih.gov this compound plays a key role in the fabrication of peptide-based electrochemical sensors by enabling the straightforward immobilization of the peptide probe onto an electrode surface. nih.gov

In a typical configuration, a streptavidin-modified electrode is used as the sensing platform. A biotinylated peptide, synthesized using this compound, is then attached to the electrode via the biotin-streptavidin linkage. When the target analyte binds to the peptide, it causes a change in the electrochemical properties of the electrode surface, which can be measured as a change in current, potential, or impedance. This signal can then be correlated to the concentration of the analyte.

The following table outlines the components of a peptide-based electrochemical sensor utilizing this compound:

Component Material/Molecule Function
ElectrodeGold, Carbon, etc.Transducer
Immobilization LayerStreptavidinBinds biotinylated peptide
Recognition ElementBiotinylated PeptideSpecifically binds the target analyte
AnalyteTarget MoleculeThe substance being detected

Analytical and Characterization Techniques for Fmoc Lys Biotin Oh Conjugates

Spectroscopic Methods for Conjugate Verification

Spectroscopic techniques are fundamental in confirming the successful incorporation of the Fmoc-Lys(Biotin)-OH moiety and in providing structural information about the peptide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy serves as a powerful tool for structural verification. While the complexity of a full peptide conjugate's spectrum can be challenging to interpret, the characteristic signals of the this compound residue can be identified. For the parent compound, specific proton signals corresponding to the fluorenyl (Fmoc), lysine (B10760008), and biotin (B1667282) components are observable. For instance, ¹H-NMR data for this compound shows characteristic peaks for the aromatic protons of the Fmoc group between 7.33 and 7.72 ppm, as well as distinct signals for the protons within the biotin ring structure rsc.org. When incorporated into a peptide, the presence of these signature peaks can help confirm successful conjugation.

UV-Visible Spectroscopy : This technique is particularly useful for peptides containing the Fmoc protecting group. The fluorenyl group possesses a strong chromophore that absorbs UV light, typically around 265 nm and 300 nm. thermofisher.com This property is often exploited to quantify the peptide concentration in solution. For peptides synthesized via solid-phase peptide synthesis (SPPS), the Fmoc group is typically removed in the final step. However, if a peptide is purified with the N-terminal Fmoc group intact ("Fmoc-on" purification), UV-Vis spectroscopy provides a straightforward method to track the peptide during chromatographic separation. The most prevalent UV-Vis spectral features in peptides are related to aromatic rings present in select amino acids thermofisher.com.

Table 1: Key Spectroscopic Data for this compound Moiety
TechniqueGroupCharacteristic Signal / WavelengthApplication
¹H-NMRFmoc Group~7.3 - 7.8 ppm (Aromatic protons)Confirmation of Fmoc group presence.
¹H-NMRBiotin~6.3 - 6.4 ppm (Ureido protons)Confirmation of biotin moiety presence. rsc.org
UV-VisibleFmoc Group~265 nm, ~300 nmDetection and quantification during HPLC.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification of crude synthetic peptides and the analysis of their purity. nih.govnih.gov For peptides incorporating this compound, reversed-phase HPLC (RP-HPLC) is the most common method.

RP-HPLC separates molecules based on their hydrophobicity. nih.govscispace.com Peptides are passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org

Purification : Crude peptide mixtures from synthesis contain the desired full-length product along with truncated or incomplete sequences. In "Fmoc-on" purification, the N-terminal Fmoc group is left on the peptide, significantly increasing its hydrophobicity. This causes the desired product to be retained much longer on the RP-HPLC column compared to the more polar, non-Fmoc-containing failure sequences, allowing for efficient separation. rsc.org

Analysis : Analytical RP-HPLC is used to assess the purity of the final product. A small amount of the purified peptide is injected onto an analytical column, and the resulting chromatogram should ideally show a single, sharp peak. The integration of this peak area relative to the total area of all peaks provides a quantitative measure of purity. rsc.org

Table 2: Representative HPLC Parameters for Biotinylated Peptide Analysis
ParameterConditionPurpose
ColumnAgilent 5 Prep-C18 (analytical)Separation based on hydrophobicity. rsc.org
Mobile Phase AWater with 0.1% (v/v) TFAAqueous component of the mobile phase. rsc.org
Mobile Phase BAcetonitrile with 0.1% (v/v) TFAOrganic component for elution. rsc.org
Gradient5% to 95% Mobile Phase BGradual increase in organic solvent to elute peptides. rsc.org
DetectionUV Detector (e.g., 220 nm, 280 nm)Monitoring peptide elution via absorbance of peptide bonds or aromatic residues.

Mass Spectrometry for Molecular Weight and Identity Confirmation

Mass spectrometry (MS) is an indispensable analytical technique that provides a precise measurement of the molecular weight of the peptide conjugate, thereby confirming its identity. creative-proteomics.com The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI-MS) : This soft ionization technique is often coupled with HPLC (LC-MS). It generates multiply charged ions from the intact peptide, which are then analyzed to determine the mass-to-charge (m/z) ratio. Deconvolution of the resulting spectrum reveals the molecular weight of the peptide. ESI-MS is highly accurate and can confirm that the observed mass matches the calculated theoretical mass of the this compound conjugate. rsc.orguab.edu For example, the calculated mass for the protonated molecular ion [M+H]⁺ of this compound is 595.3 Da, which has been confirmed experimentally as 595.2 Da. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : In this technique, the peptide is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions [M+H]⁺. creative-proteomics.com The time it takes for the ion to travel through a flight tube to the detector is proportional to its m/z ratio. MALDI-TOF is a rapid and sensitive method, well-suited for verifying the molecular weight of purified peptides and assessing the complexity of crude reaction mixtures. creative-proteomics.comamericanlaboratory.com

Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, providing ultimate confirmation of its identity by analyzing the fragmentation patterns of the molecular ion. uab.edunih.gov

Table 3: Mass Spectrometry Data for this compound and Conjugates
Compound / ConjugateTechniqueCalculated Mass (Da)Observed Mass (Da)
This compound ([M+H]⁺)ESI-MS595.3595.2 rsc.org
RGDS(biotin) Peptide ([M/2 + H]⁺)ESI-MS1224.0 (for [M]⁺)~612 (observed ion for [M/2 + H]⁺) rsc.org

Functional Assays for Biological Activity and Binding Studies

The primary purpose of incorporating a biotin moiety into a peptide is to utilize its extraordinarily strong and specific interaction with the proteins avidin (B1170675) and streptavidin. peptide.com Functional assays are therefore crucial to verify that the biotin tag is accessible and capable of this high-affinity binding.

Enzyme-Linked Immunosorbent Assay (ELISA) : Peptides containing this compound (after Fmoc removal) can be readily immobilized on streptavidin-coated microtiter plates. jpt.com These immobilized peptides can then be used in ELISA-based assays for various purposes, such as mapping antibody epitopes or studying protein-protein interactions. jpt.comnih.govnih.gov The generation of a signal upon incubation with a specific primary antibody and a labeled secondary antibody confirms both the successful immobilization of the peptide via its biotin tag and its recognition by the binding partner.

Pull-Down Assays : This is a common application for identifying novel protein interaction partners. The biotinylated peptide is immobilized on streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) and incubated with a complex biological sample like a cell lysate or nuclear extract. lifetein.comnih.gov Proteins that bind to the peptide are "pulled down" with the beads. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry. nih.govmdanderson.org

Affinity Chromatography : Biotinylated peptides can be immobilized on a streptavidin column to create an affinity matrix. This matrix can be used to purify specific binding partners from a solution, demonstrating the functional utility of the biotin tag in purification protocols. vectorlabs.com

The success of these functional assays provides the ultimate validation of the this compound conjugate, confirming that it can perform its intended role as a high-affinity probe or capture agent. peptide.comchempep.com

Table 4: Overview of Functional Assays for Biotinylated Peptides
Assay TypePrincipleApplicationConfirmation
ELISAImmobilization of biotinylated peptide on a streptavidin-coated plate for detection of binding partners. jpt.comEpitope mapping, antibody detection. jpt.comnih.govColorimetric or fluorescent signal indicates successful binding.
Pull-Down AssayImmobilization on streptavidin beads to capture interacting proteins from a lysate. lifetein.comnih.govDiscovery of novel protein-peptide interactions. nih.govIdentification of captured proteins by SDS-PAGE and mass spectrometry.
Affinity ChromatographyUse of a streptavidin column with bound biotinylated peptide to purify target molecules. vectorlabs.comPurification of specific antibodies or receptor proteins.Isolation and characterization of the eluted target molecule.

Q & A

Q. What are the primary applications of Fmoc-Lys(Biotin)-OH in peptide synthesis?

this compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce biotin at specific lysine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the biotin moiety enables downstream applications like affinity tagging, pull-down assays, or streptavidin-based detection. Its orthogonality allows selective deprotection of the ε-amino group for biotinylation during chain elongation .

Methodological Tip :

  • Incorporate this compound during SPPS using a 5–10-fold molar excess to ensure efficient coupling.
  • Use solvents like NMP (N-methylpyrrolidone) or DMSO to improve solubility, as its low solubility in DMF can hinder coupling efficiency .

Q. How should this compound be stored to maintain stability?

Store the compound as a lyophilized powder at –20°C for long-term stability (up to 3 years). For short-term use (1–2 months), dissolved aliquots in anhydrous DMF or DMSO can be stored at –20°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical methods validate the purity of peptides synthesized with this compound?

  • HPLC : Use reverse-phase HPLC with a C18 column to assess homogeneity.
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., ESI-MS confirmed a 3968.2 Da biotinylated peptide with <0.5% impurities in a study ).
  • Dynamic Light Scattering (DLS) : Check solubility and aggregation in aqueous buffers, especially for hydrogels or in vivo applications .

Advanced Research Questions

Q. How can researchers mitigate low coupling efficiency of this compound during SPPS?

Low solubility and steric hindrance from the biotin moiety often reduce coupling efficiency. Optimization strategies :

  • Solvent System : Use NMP/DMSO (1:1) instead of pure DMF to enhance solubility .
  • Double Coupling : Perform two sequential couplings with a 10-fold excess of the derivative.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield .
  • Coupling Reagents : HBTU/HOBt or PyBOP activators are preferred over DIC/Oxyma for sterically hindered residues .

Q. What are the challenges in synthesizing biotinylated peptides for avidin-binding assays?

Key issues include steric hindrance between biotin and the peptide backbone, which reduces avidin affinity. Solutions :

  • PEG Spacers : Use derivatives like Fmoc-Glu(biotinyl-PEG)-OH to introduce a flexible polyethylene glycol (PEG) linker, improving solubility and minimizing steric clashes .
  • Site-Specific Incorporation : Position biotin at solvent-exposed residues (e.g., N- or C-terminus) to enhance accessibility .

Q. How can conflicting solubility data for this compound be resolved in experimental design?

Reported solubility varies due to batch-dependent purity and solvent choice. Best practices :

  • Pre-Solubilization : Dissolve the compound in minimal DMSO before adding to DMF or NMP.
  • Dynamic Light Scattering : Monitor particle size in solution to detect aggregation at 20°C and 37°C .
  • Batch Testing : Compare solubility across vendors (e.g., Novabiochem vs. Sigma-Aldrich) for consistency .

Q. What are the implications of low yield in biotinylated peptide synthesis (e.g., 11.7% in a reported study)?

Low yields often stem from side reactions (e.g., incomplete deprotection or biotin degradation) or purification losses . Mitigation :

  • Orthogonal Protection : Use Alloc or ivDde groups for ε-amino protection to avoid premature biotin exposure during synthesis .
  • Stepwise Monitoring : Perform Kaiser tests after each coupling step to detect incomplete reactions .
  • Scale-Up Adjustments : Increase resin loading (e.g., 0.6 mmol/g) and optimize cleavage conditions (TFA:anisole:H2O, 95:2.5:2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.